molecular formula C17H20N2O B2860191 N'-(4-isopropylbenzyl)benzohydrazide CAS No. 537672-69-8

N'-(4-isopropylbenzyl)benzohydrazide

Cat. No. B2860191
CAS RN: 537672-69-8
M. Wt: 268.36
InChI Key: PILWWDJNSZVFQK-UHFFFAOYSA-N
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Description

“N’-(4-isopropylbenzyl)benzohydrazide” is a type of organic compound known as aromatic monoterpenoids . These are monoterpenoids containing at least one aromatic ring . The molecular formula is C17H20N2O2 .


Molecular Structure Analysis

The molecular structure of “N’-(4-isopropylbenzyl)benzohydrazide” consists of 17 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 284.353 Da and the monoisotopic mass is 284.152466 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-isopropylbenzyl)benzohydrazide” include a molecular formula of C17H20N2O2, an average mass of 284.353 Da, and a monoisotopic mass of 284.152466 Da .

Scientific Research Applications

Biological Activity

  • Antibacterial and Antifungal Properties : Several studies have highlighted the antimicrobial properties of benzohydrazide derivatives. For instance, compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide have demonstrated significant antibacterial and antifungal activities, effective against various bacterial and fungal strains (Sirajuddin et al., 2013). Similarly, other derivatives have shown potent inhibition against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus, and various fungal strains (Krátký et al., 2017).

Chemical and Pharmaceutical Research

  • Antifungal Activity and QSAR Studies : Benzohydrazides like N',N'-dibenzylbenzohydrazides have been synthesized and evaluated for their antifungal activity, showing promising results. Quantitative Structure-Activity Relationship (QSAR) studies have been used to understand the antifungal activity of these compounds (Reino et al., 2007).
  • Synthesis and Catalytic Applications : Efficient methods for the synthesis of N'-(4-isopropylbenzyl)benzohydrazide derivatives have been developed, such as lipase-catalyzed hydrazine insertion, which demonstrates the potential of these compounds in organic chemistry (Yu et al., 2022).

Analytical and Material Science

  • Structural Characterization and Antimicrobial Activities : The crystal structures of various benzohydrazide compounds have been analyzed, providing insights into their antimicrobial properties. These studies often involve X-ray crystallography to understand the molecular structure and interactions (Han, 2013).
  • Corrosion Inhibition : Some benzohydrazide derivatives have been evaluated for their efficacy as corrosion inhibitors in acidic media, demonstrating their potential in industrial applications (Lgaz et al., 2019).

Biomedical Research

  • DNA Binding and Inhibition Studies : Benzohydrazide derivatives have been shown to bind to DNA, which is crucial in understanding their biological activity and potential therapeutic applications. For example, the binding of benzohydrazides to red blood cell carbonic anhydrases has been studied, revealing their role as selective inhibitors (Korkmaz et al., 2022).

properties

IUPAC Name

N'-[(4-propan-2-ylphenyl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILWWDJNSZVFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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